molecular formula C9H13BFNO3 B8006158 [5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid

[5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid

Cat. No.: B8006158
M. Wt: 213.02 g/mol
InChI Key: IPSXMAOCFHSEOF-UHFFFAOYSA-N
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Description

[5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a fluoro and an isobutoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is highly efficient, yielding the desired boronic acid derivative in good yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and automated systems are often employed to handle the reagents and control the reaction conditions precisely. This ensures consistent product quality and high throughput .

Mechanism of Action

The mechanism of action of [5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid primarily involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and drug design. The fluoro and isobutoxy groups on the pyridine ring can also participate in various interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison: [5-Fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid is unique due to the presence of both fluoro and isobutoxy groups on the pyridine ring. This combination of substituents enhances its reactivity and makes it a versatile reagent in various chemical reactions. In contrast, similar compounds may lack one or both of these groups, resulting in different reactivity and applications .

Properties

IUPAC Name

[5-fluoro-2-(2-methylpropoxy)pyridin-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BFNO3/c1-6(2)5-15-9-3-7(10(13)14)8(11)4-12-9/h3-4,6,13-14H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSXMAOCFHSEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1F)OCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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